molecular formula C15H23NO4S B595278 t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate CAS No. 1373232-46-2

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

Cat. No. B595278
M. Wt: 313.412
InChI Key: AHKLAJXPQJZMLD-UHFFFAOYSA-N
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Description

T-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C15H23NO4S . It is used in organic chemistry as a building block .


Synthesis Analysis

While specific synthesis methods for t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate are not available in the search results, carbamates in general can be synthesized through amination or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .


Chemical Reactions Analysis

Carbamates, including t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Scientific Research Applications

Reaction Mechanisms and Structural Analysis

  • Addition Reactions with Sulfenyl and Sulfinyl Chlorides : The study by Mlostoń et al. (2008) explored reactions involving similar sulfenamides and sulfinamides, focusing on the formation of azetidine rings through a proposed two-step mechanism. This research could be relevant to understanding the reactions of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate with similar compounds (Mlostoń et al., 2008).

  • Organolithium Reagent Reactions : Stoyanovich et al. (1972) and (1976) described reactions involving arylsulfonyl compounds and organolithium reagents. They highlight the transformation and rearrangement processes, which are crucial for understanding the behavior of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate in similar contexts (Stoyanovich et al., 1972), (Stoyanovich et al., 1976).

  • Stereochemical Behaviors in Organic Synthesis : Research by Tanikaga et al. (1999) on diastereoisomeric cyclohexyl α-sulfonyl carbanions, which involves similar structural elements to t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate, provides insights into the stereochemical behavior and isomerization of these compounds (Tanikaga et al., 1999).

Synthetic Applications and Transformations

  • Formation of Urethanes and Ureas from Isocyanides : The study by OkanoMasaya and OdaRyohei (1963) on the formation of t-butyl carbamates from isocyanides under specific conditions can be paralleled to the synthesis and transformation processes of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (OkanoMasaya & OdaRyohei, 1963).

  • Catalysis and Regioselectivity in Reactions : Duk Kim Sung and L. Hee (1993) investigated the role of cation-exchanged sulfonic acid resin catalysts, highlighting regioselectivity in reactions. This can be relevant for understanding the catalytic behavior of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate in similar chemical processes (Duk Kim Sung & L. Hee, 1993).

  • Conversion to Carbamates : A study by Chandrasekhar et al. (2003) on the conversion of N-benzyl, N-trityl, and N-diphenylmethyl amines to t-butyl carbamates using polymethylhydrosiloxane sheds light on the potential synthetic applications and the conversion processes relevant to t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (Chandrasekhar et al., 2003).

  • Radical Reactions and Novel Mechanisms : Kobayashi et al. (1987) described a novel reaction between two free radicals, which can be insightful for understanding radical reactions involving t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (Kobayashi et al., 1987).

  • Novel Class of Nitrone Equivalents : Guinchard et al. (2005) introduced tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents. This highlights the potential of t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate in forming novel compounds in organic synthesis (Guinchard et al., 2005).

Safety And Hazards

Safety precautions for handling t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-(3-butylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-5-6-10-21(18,19)13-9-7-8-12(11-13)16-14(17)20-15(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKLAJXPQJZMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742938
Record name tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate

CAS RN

1373232-46-2
Record name tert-Butyl [3-(butane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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